Hydrogen-Bond Acceptor Differential vs. Tosyl Analog (C₁₆H₁₉N₃O₃S)
The target compound contains an additional methoxy oxygen compared to the corresponding 4-methylbenzenesulfonyl (tosyl) analog, increasing the hydrogen-bond acceptor count from 6 to 7. This change is quantifiable from the molecular formulas: C₁₆H₁₉N₃O₄S (target) vs. C₁₆H₁₉N₃O₃S (tosyl analog) [1]. The extra acceptor site can influence solubility, permeability, and target engagement in structure‑based design campaigns.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 7 (from molecular formula C₁₆H₁₉N₃O₄S) |
| Comparator Or Baseline | Tosyl analog (C₁₆H₁₉N₃O₃S): 6 HBA |
| Quantified Difference | +1 HBA (target vs. tosyl analog) |
| Conditions | Derived from molecular formulas; no experimental assay context |
Why This Matters
The difference in HBA count can lead to measurable shifts in chromatographic retention, solubility, and protein-ligand binding thermodynamics, making the target compound a more polar alternative in the same series.
- [1] PubChem Compound Summary for CID 122243328, 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine. National Center for Biotechnology Information (2025). View Source
